N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide

Description

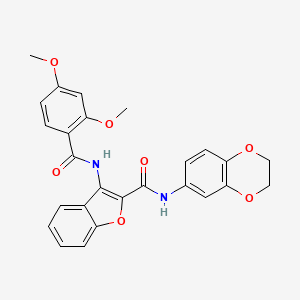

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzodioxin core (2,3-dihydro-1,4-benzodioxin) linked to a benzofuran carboxamide scaffold. The benzodioxin moiety is fused with a benzofuran ring system, and the structure is further substituted with a 2,4-dimethoxybenzamido group at the 3-position of the benzofuran ring.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O7/c1-31-16-8-9-18(21(14-16)32-2)25(29)28-23-17-5-3-4-6-19(17)35-24(23)26(30)27-15-7-10-20-22(13-15)34-12-11-33-20/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBPIQUMXCWELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Formula : C27H25N3O4S2

- Molecular Weight : 519.6351 g/mol

This compound features a benzodioxin moiety, which is known for its various biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzodioxin Derivative : The initial step involves synthesizing 2,3-dihydrobenzo[1,4]dioxin derivatives through reactions with appropriate sulfonyl chlorides.

- Amidation Reaction : The benzodioxin derivative is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of bases such as lithium hydride to form the target compound.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of related compounds. For instance:

- Acetylcholinesterase Inhibition : Compounds derived from the benzodioxin structure have shown promising activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's disease. In one study, derivatives were screened for their ability to inhibit AChE with varying degrees of success .

- Alpha-glucosidase Inhibition : Another study evaluated the inhibitory effects on alpha-glucosidase enzymes, relevant for managing Type 2 Diabetes Mellitus (T2DM). Certain derivatives exhibited significant inhibition, suggesting potential therapeutic applications in glucose management .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzodioxin derivatives:

- Mycobacterium Tuberculosis : Some related compounds demonstrated activity against Mycobacterium tuberculosis (Mtb), with Minimum Inhibitory Concentrations (MIC) reported as low as 12.5 µg/mL for specific derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds similar to this compound:

Scientific Research Applications

Enzyme Inhibition

Studies have shown that compounds containing the benzodioxin moiety exhibit significant enzyme inhibitory activity. For example, derivatives have been tested against alpha-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The inhibition of these enzymes suggests potential therapeutic applications in managing these conditions .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide. These properties are essential in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Inflammation is a critical factor in numerous chronic diseases; thus, compounds that can modulate inflammatory responses are of great interest for therapeutic development .

Case Study 1: Enzyme Inhibition for T2DM Management

A study evaluated several derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) for their inhibitory effects on alpha-glucosidase. Results indicated that certain modifications to the benzodioxin structure significantly enhanced enzyme inhibition compared to standard drugs used for T2DM management .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzodioxin derivatives against acetylcholinesterase activity. The results demonstrated that these compounds could potentially serve as lead candidates for developing new treatments for Alzheimer's disease due to their ability to inhibit enzyme activity effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzodioxin or benzofuran scaffolds, focusing on structural variations, biological activities, and synthetic strategies.

Benzodioxin-Based Sulfonamides

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)

Synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions. This sulfonamide derivative lacks the benzofuran-carboxamide system but retains the benzodioxin core. It exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli in preliminary screens .

*Calculated based on molecular formulas; †C₂₆H₂₃N₂O₇; ‡C₁₅H₁₅NO₄S.

Benzofuran-Benzodioxin Hybrids

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide A simpler analog lacking the 3-(2,4-dimethoxybenzamido) substituent. This compound serves as a precursor for derivatives with modified bioactivity. Its anti-inflammatory and anticancer potentials are under investigation .

- 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Features a bulky biphenylcarboxamido group at the 3-position.

*§C₃₁H₂₃N₂O₆.

Antihepatotoxic Dioxane Derivatives

- 3',4'(1",4"-dioxino)flavone (4f) A flavone derivative containing a 1,4-dioxane ring system. This compound demonstrated significant antihepatotoxic activity in albino rats, reducing serum SGOT and SGPT levels comparably to silymarin. The dioxane ring enhances metabolic stability, similar to the benzodioxin core in the target compound .

| Feature | Target Compound | Compound 4f |

|---|---|---|

| Core Structure | Benzodioxin-benzofuran | Flavone-dioxane |

| Activity | Not reported | Antihepatotoxic |

| Mechanism | Unknown | Antioxidant, membrane stabilization |

| Key Reference |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Amide coupling : Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a benzofuran-2-carboxylic acid derivative activated by coupling agents like EDCl or HOBt.

- Functional group introduction : The 2,4-dimethoxybenzamide moiety is introduced via nucleophilic substitution or acylation under basic conditions (e.g., NaH or triethylamine in DMF) .

- Purification : Column chromatography or recrystallization is used to achieve >95% purity. Optimization factors include temperature (60–100°C), solvent choice (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., LiH for deprotonation) .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzodioxin, benzofuran, and benzamide moieties. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₁N₂O₇).

- X-ray crystallography : Resolves bond angles and dihedral angles in the crystalline state, confirming steric interactions between substituents .

Q. What are the primary biological targets and assays used to evaluate its activity?

Preliminary studies focus on enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) and receptor binding (e.g., serotonin receptors).

- In vitro assays : IC₅₀ values are determined via fluorometric or colorimetric assays (e.g., Ellman’s method for acetylcholinesterase) .

- Cellular models : Neuroprotective effects are tested in SH-SY5Y cells under oxidative stress .

Advanced Research Questions

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., acetylcholinesterase’s catalytic triad). The dimethoxybenzamide group often shows π-π stacking with aromatic residues .

- QSAR studies : Hammett constants and steric parameters correlate substituent effects (e.g., methoxy groups enhance lipophilicity and membrane permeability) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays).

- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

- Metabolic stability : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation of benzodioxin) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Thermogravimetric analysis (TGA) : Reveals decomposition temperatures (>200°C for most benzodioxin derivatives).

- pH stability : Hydrolysis of the amide bond occurs at extremes (pH <2 or >10), necessitating buffered formulations for in vivo studies .

Data Contradiction Analysis

Q. Why do in vitro and in vivo results diverge for this compound’s neuroprotective effects?

- Blood-brain barrier (BBB) penetration : LogP values >3 may hinder BBB transit despite in vitro potency.

- Metabolite interference : Phase I metabolites (e.g., demethylated derivatives) could exhibit off-target effects .

- Dosage limitations : Maximum tolerated doses in rodents may be below therapeutic thresholds .

Methodological Recommendations

- Synthetic optimization : Use continuous flow reactors to improve yield and scalability of amide coupling steps .

- Bioactivity validation : Combine orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional readouts) .

- Computational integration : Merge docking results with molecular dynamics simulations to assess target engagement over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.